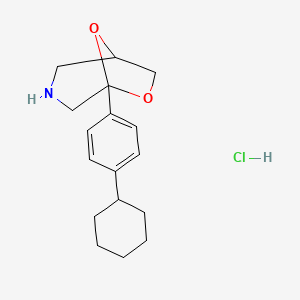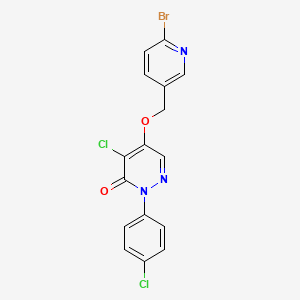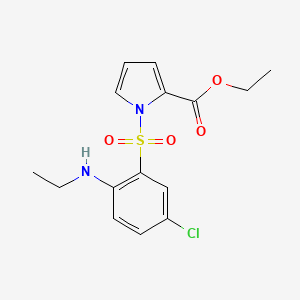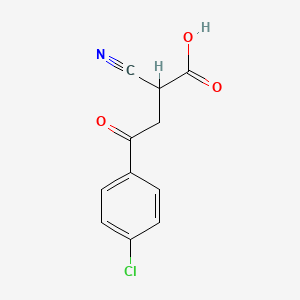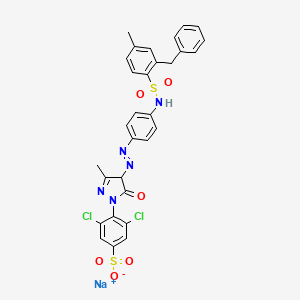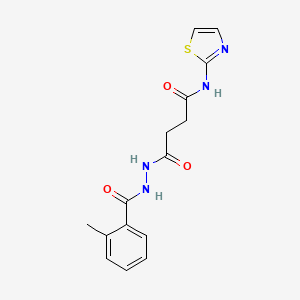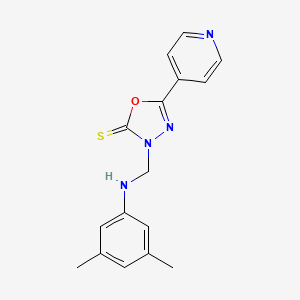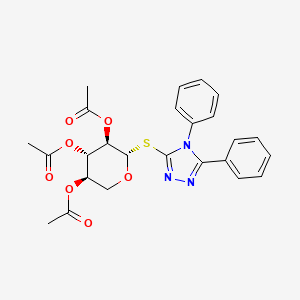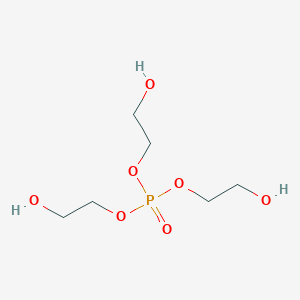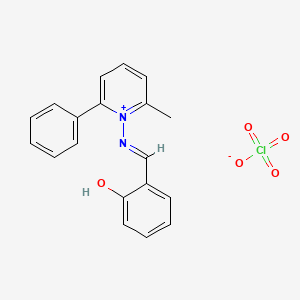
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide is a complex organic compound with a molecular formula of C24H22N6O6 This compound is characterized by the presence of a benzoic acid core substituted with nitro groups at the 3 and 5 positions, and a hydrazide group linked to a phenyl-piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the hydrazide derivative through the reaction with hydrazine. The final step involves the coupling of the hydrazide with 4-((4-phenyl-1-piperazinyl)carbonyl)phenyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl-piperazine moiety may also contribute to its binding affinity to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 3,5-dinitro-, 2-(4-((4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)hydrazide
- Benzoic acid, 3,5-dinitro-, 2-(4-((4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)hydrazide
Uniqueness
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide is unique due to the presence of the phenyl-piperazine moiety, which can enhance its binding affinity to specific biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Propriétés
Numéro CAS |
137881-88-0 |
|---|---|
Formule moléculaire |
C24H22N6O6 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
3,5-dinitro-N'-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzohydrazide |
InChI |
InChI=1S/C24H22N6O6/c31-23(18-14-21(29(33)34)16-22(15-18)30(35)36)26-25-19-8-6-17(7-9-19)24(32)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,14-16,25H,10-13H2,(H,26,31) |
Clé InChI |
IMHTUOSOPKYEID-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


